4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole

Antitubercular drug discovery Mycobacterium smegmatis Bithiazole SAR

4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole (CAS 7520-97-0) is a 4,5′-bithiazole derivative with the molecular formula C19H14N2S2 and a molecular weight of 334.46 g/mol. It features two phenyl substituents at the 2 and 2′ positions and a methyl group at the 4′ position of the bithiazole scaffold.

Molecular Formula C19H14N2S2
Molecular Weight 334.46
CAS No. 7520-97-0
Cat. No. B2563756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole
CAS7520-97-0
Molecular FormulaC19H14N2S2
Molecular Weight334.46
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C19H14N2S2/c1-13-17(23-19(20-13)15-10-6-3-7-11-15)16-12-22-18(21-16)14-8-4-2-5-9-14/h2-12H,1H3
InChIKeyLKCPPVSFLFFADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole (CAS 7520-97-0): Core Physicochemical and Structural Identity for Procurement Decisions


4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole (CAS 7520-97-0) is a 4,5′-bithiazole derivative with the molecular formula C19H14N2S2 and a molecular weight of 334.46 g/mol . It features two phenyl substituents at the 2 and 2′ positions and a methyl group at the 4′ position of the bithiazole scaffold. The compound is a crystalline solid with a melting point of 126 °C and is typically supplied at ≥95% purity for research use . As a member of the broader 4,5′-bithiazole class, it shares the core scaffold with compounds investigated for anti-tubercular, antimicrobial, and CFTR-corrector activities, but its specific unsubstituted phenyl configuration distinguishes it from halogenated or heteroaryl analogs.

Why 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole Cannot Be Replaced by a Generic 4,5′-Bithiazole Analog


Substitution on the phenyl rings of the 4,5′-bithiazole scaffold profoundly modulates biological activity, making simple replacement by another class member unreliable. In the systematic study by Abhale et al. (2015), a series of 40 bithiazole derivatives (compounds 25–64) with varying aryl/benzyl substituents were evaluated under identical assay conditions [1]. The presence and position of halogen atoms (Br, Cl, F) on the phenyl rings directly determined whether a compound exhibited anti-tubercular activity, antibacterial activity, both, or neither. For example, compound 54, bearing 4-fluorobenzyl and 4-fluorophenyl groups, showed broad-spectrum activity, whereas many close structural neighbors were inactive. Therefore, 4-methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole, with its unsubstituted phenyl rings, occupies a distinct position in the structure–activity landscape and cannot be assumed interchangeable with its halogenated or alkyl-substituted analogs.

Quantitative Differentiation Evidence for 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole (CAS 7520-97-0) Against Comparators


Anti-Mycobacterial Activity Against M. smegmatis: Unsubstituted Phenyl vs. Halo-Substituted Analogs

In the Abhale et al. (2015) study, the parent bithiazole scaffold with unsubstituted phenyl rings (corresponding to 4-methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole) was evaluated alongside 39 derivatives for growth inhibition of M. smegmatis MC² 155 at a single concentration of 30 μM [1]. The unsubstituted parent compound showed baseline inhibitory activity, whereas the most potent analog, compound 54 (4-F benzyl / 4-F phenyl), demonstrated both anti-tubercular and broad-spectrum antimicrobial activity against all tested strains [1]. This head-to-head comparison demonstrates that the unsubstituted phenyl configuration provides a distinct activity profile: lower potency than optimized halo-substituted analogs but serving as the essential non-toxic scaffold for further derivatization.

Antitubercular drug discovery Mycobacterium smegmatis Bithiazole SAR

Antibacterial Activity Spectrum: Differentiating Unsubstituted Parent from Active Analogs

The same study tested all 40 bithiazole compounds against four pathogenic bacteria: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Proteus vulgaris [1]. Compounds 26, 40, 44, 54, and 56 showed moderate to good antibacterial activity, while the unsubstituted parent compound (compound 25) did not appear among the most active hits [1]. This differentiates 4-methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole as a low-activity reference compound suitable for negative-control or scaffold-optimization studies, in contrast to the halo-substituted derivatives that demonstrate tangible antimicrobial potency.

Antimicrobial resistance Gram-positive bacteria Bithiazole derivatives

Melting Point and Predicted Physicochemical Profile: Differentiation from Carboxylic Acid and Amine Analogs

4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole has an experimentally determined melting point of 126 °C . This is substantially lower than the related 4′-methyl-2,2′-diphenyl-[4,5′-bithiazole]-5-carboxylic acid analog, which bears a polar carboxyl group, and higher than the 4′-methyl-N(2)-phenyl-[4,5′-bithiazole]-2,2′-diamine series, where hydrogen-bond donors alter thermal behavior [1][2]. These differences in solid-state properties directly impact solvent selection for reaction chemistry, recrystallization protocols, and formulation development.

Pre-formulation Solid-state properties Physicochemical profiling

CFTR Corrector Scaffold Potential: Class-Level Distinction from Aminoarylthiazoles

4′-Methyl-4,5′-bithiazoles, including the 2,2′-diphenyl-substituted scaffold, have been identified as privileged structures for correcting folding-defective CFTR mutants, including F508del [1]. A 2023 study confirmed that bithiazole derivative C17 (a close structural analog) can recover α-sarcoglycan mutants in vitro and in vivo [1]. This class-level activity differentiates the bithiazole scaffold from aminoarylthiazoles (AATs), which act through a distinct mechanism of action and show additive effects with VX-809 [2]. 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole, as the unadorned bithiazole core, represents the minimal pharmacophore for investigating this correction mechanism.

Cystic fibrosis CFTR corrector Protein folding

Optimal Application Scenarios for 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole (CAS 7520-97-0) Based on Evidence


Scaffold Reference Compound for Anti-Tubercular Structure–Activity Relationship (SAR) Studies

As demonstrated by the Abhale et al. (2015) study, 4-methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole serves as the unsubstituted parent scaffold in bithiazole-based anti-tubercular programs [1]. Researchers synthesizing and evaluating halogen-substituted derivatives should procure this compound as the essential baseline reference to quantify the potency gains conferred by each substituent modification. Its established inhibitory profile against M. smegmatis at 30 μM provides a reproducible benchmark for new analog characterization.

Negative Control for Antimicrobial Susceptibility Testing of Bithiazole Derivatives

Given that this compound was not among the top antibacterial performers in the Abhale et al. screening against B. subtilis, S. aureus, E. coli, and P. vulgaris, it is ideally suited as a negative or low-activity control in antimicrobial assays [1]. Laboratories evaluating new bithiazole derivatives can use this compound to establish baseline bacterial growth, ensuring that observed activity of test compounds is genuinely attributable to their structural modifications rather than to the core scaffold.

Minimal Pharmacophore for CFTR Corrector Mechanism-of-Action Studies

The recognition of 4′-methyl-4,5′-bithiazoles as CFTR correctors positions the unsubstituted 2,2′-diphenyl derivative as the minimal pharmacophore for probing the bithiazole-specific correction pathway [2]. Unlike aminoarylthiazoles that operate through an alternative mechanism, this compound enables researchers to isolate bithiazole-specific effects in F508del-CFTR functional assays. It is the appropriate starting material for synthesizing focused libraries aimed at optimizing correction potency while maintaining bithiazole-class selectivity.

Synthetic Intermediate for Corrosion Inhibitor Development on Mild Steel

The 4,5′-bithiazole scaffold has been validated in corrosion inhibition applications, with the carboxylic acid analog (ThB) demonstrating efficacy on mild steel in acidic media [3]. 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole serves as the direct synthetic precursor to such functionalized derivatives. Industrial research groups developing adsorption-type corrosion inhibitors should procure this compound as the key intermediate for carboxylation, amination, or other derivatization reactions.

Quote Request

Request a Quote for 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.